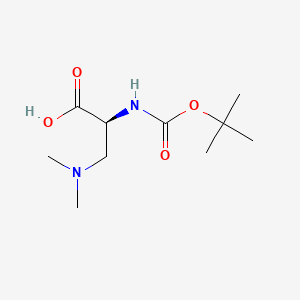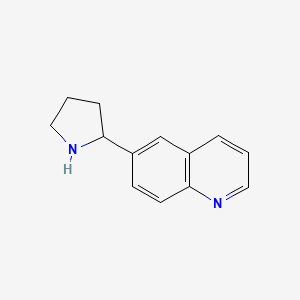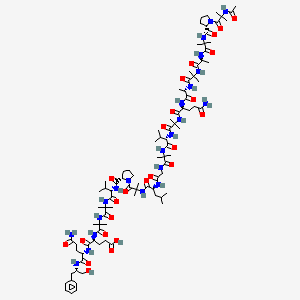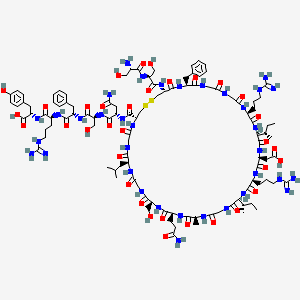
六バリウムフィチン酸塩
概要
説明
Barium Phytate is a compound with the molecular formula C6H18BaO24P6 . It is also known as Phytic Acid Hexabarium Salt . It is recognized for its use in various applications, particularly in flame retardant materials .
Synthesis Analysis
Barium Phytate can be synthesized by the reaction of phytic acid with barium carbonate in deionized water . This process has been used to prepare Barium Phytate for use in various applications, such as in the production of flame-retardant materials .Molecular Structure Analysis
The molecular structure of Barium Phytate is represented by the formula C6H18BaO24P6 . The InChI representation of the molecule isInChI=1S/C6H18O24P6.Ba/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24); . Chemical Reactions Analysis
The primary chemical reaction involved in the use of Barium Phytate is its role as a flame retardant. It is used in combination with an intumescent flame retardant (IFR) to improve the flame retardancy of materials such as epoxy resin .Physical And Chemical Properties Analysis
Barium Phytate has a molecular weight of 797.36 g/mol . It has a Hydrogen Bond Donor Count of 12, a Hydrogen Bond Acceptor Count of 24, and a Rotatable Bond Count of 12 . Its exact mass and monoisotopic mass are both 797.766620 g/mol .科学的研究の応用
エポキシ樹脂における難燃性
フィチン酸バリウムは、エポキシ樹脂の難燃性を高めるために使用されてきました。 膨張型難燃剤(IFR)と組み合わせると、相乗効果を示し、エポキシ複合材料のピーク熱放出速度(PHRR)を大幅に低減し、限界酸素指数(LOI)値を向上させます 。このアプリケーションは、特に火災安全が最優先される業界で関連性があります。
ポリウレタンフォームの改質
材料科学の分野では、フィチン酸バリウムは、ポリリン酸アンモニウム(APP)と相乗的に作用して、ポリウレタンフォームを改質するために使用されます。 この改質により、難燃性と熱安定性が向上し、安全工学におけるアプリケーションにとって重要です 。
抗酸化活性
フィチン酸バリウムの原料であるフィチン酸は、顕著な抗酸化活性を示します。 この特性は、製薬業界で酸化ストレス関連疾患を予防する治療法を開発するために活用されています 。
金属イオンキレート化
フィチン酸六バリウム塩が多価金属イオンと錯体を形成するキレート化能力は、環境科学において重金属汚染の修復に適用されます。 このアプリケーションは、化合物による金属との不溶性塩形成能力を利用し、汚染された場所からの金属の除去を促進します 。
食中毒菌の抑制
最近の研究では、フィチン酸が食中毒菌の抑制剤として有効であることが示唆されています。 このアプリケーションは、食品安全研究で検討されており、フィチン酸バリウムは食品の微生物学的安全性を高める天然保存料として使用できる可能性があります 。
栄養素のバイオアベイラビリティ
栄養科学では、フィチン酸の抗栄養素としての役割が再評価されています。 必須ミネラルをキレート化する能力は、ヒトおよび動物の食事における栄養素のバイオアベイラビリティに影響を与え、食品技術と栄養学の研究に影響を与えています 。
生体材料研究
フィチン酸バリウムは、ライフサイエンス研究における生体材料として検討されています。 その生化学的特性は、生分解性材料の成分など、さまざまなアプリケーションに適しています 。
養殖飼料添加物
フィチン酸バリウムに直接関連していませんが、その前駆体であるフィチン酸は、養殖で使用されています。 飼料における成長性能、栄養素の消化率、ミネラルの利用率の向上における役割は、養殖業界にとって重要です 。
作用機序
Target of Action
Phytic Acid Hexabarium Salt, also known as Barium Phytate, is a potent chelator of divalent and trivalent cations . Its primary targets are divalent and trivalent cations, such as calcium (Ca2+) and magnesium (Mg2+) ions . These ions play crucial roles in various biological processes, including signal transduction, enzyme function, and cell membrane stability.
Mode of Action
Phytic Acid Hexabarium Salt interacts with its targets (divalent and trivalent cations) through chelation . Its high surface negative charge allows it to bind strongly with these cations, forming stable complexes . This interaction can lead to changes in the availability and distribution of these cations within the biological system.
Biochemical Pathways
The chelation of divalent and trivalent cations by Phytic Acid Hexabarium Salt can affect various biochemical pathways. For instance, in yeast, Phytic Acid acts with the nuclear pore protein Gle1 to regulate the nuclear export of mRNA by coactivating the RNA-dependent ATPase activity of DExD-box protein 5 (Dbp5) . This suggests that Phytic Acid Hexabarium Salt may influence gene expression and protein synthesis through its chelating activity.
Result of Action
The molecular and cellular effects of Phytic Acid Hexabarium Salt’s action are largely dependent on its chelating activity. By binding to divalent and trivalent cations, it can alter the ionic balance within cells, potentially affecting various cellular processes. In yeast, for example, it has been shown to regulate mRNA export, suggesting a role in gene expression .
Safety and Hazards
特性
InChI |
InChI=1S/C6H18O24P6.Ba/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYNFNMVMQAUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Ba] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18BaO24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585250 | |
| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)]--barium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
797.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90940-73-1 | |
| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)]--barium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phytic acid hexabarium from corn | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Barium Phytate enhance the flame retardancy of materials like polyurethane foam?
A1: Barium phytate (Pa-Ba) primarily acts in the condensed phase to improve flame retardancy. [, ] When incorporated into materials like polyurethane foam (PUF), it promotes the formation of a stable char layer during combustion. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thus hindering further burning. [] Research suggests that Pa-Ba achieves this by promoting the decomposition of PUF into char rather than flammable volatiles. [] This mechanism is further enhanced when Pa-Ba is used synergistically with other flame retardants like ammonium polyphosphate. []
Q2: What is the evidence for the synergistic effect of Barium Phytate with other flame retardants?
A2: Studies show that combining Pa-Ba with intumescent flame retardants (IFR) in epoxy resin leads to a significant improvement in flame retardancy compared to using either component alone. [] For example, an epoxy resin formulation containing both Pa-Ba and IFR achieved a higher Limiting Oxygen Index (LOI) value and a significant reduction in peak heat release rate (PHRR) compared to formulations containing only one of the flame retardants. [] This synergistic effect is attributed to the complementary actions of Pa-Ba and IFR in the condensed and gas phases, respectively.
Q3: Beyond its application in polymers, are there other potential uses for Barium Phytate?
A3: Yes, research suggests that Barium phytate can play a role in managing phosphorus levels in agricultural settings. [] When co-applied with drinking water treatment residues (DWTRs) to biosolids-amended soil, Barium phytate contributes to a reduction in water-soluble phosphorus in leachate. [] This is particularly relevant for mitigating phosphorus runoff and its negative environmental impacts on water bodies.
Q4: What analytical techniques are used to characterize and study Barium Phytate?
A4: Various analytical techniques are employed to characterize Barium Phytate and its effects. Fourier-transform infrared (FTIR) spectroscopy helps identify the chemical structure and functional groups present in the compound. [] Thermogravimetric analysis (TGA) is used to study the thermal stability of Pa-Ba and its impact on the thermal degradation behavior of materials it is incorporated into. [, , ] Additionally, X-ray absorption near edge structure (XANES) analysis helps determine phosphorus speciation in complex matrices containing Pa-Ba. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)


![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)







